An In-Depth Technical Guide to Z-Ala-Trp-OH: Properties, Structure, and Applications
An In-Depth Technical Guide to Z-Ala-Trp-OH: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Trp-OH, chemically known as N-(Benzyloxycarbonyl)-L-alanyl-L-tryptophan, is a protected dipeptide of significant interest in the fields of peptide synthesis, biochemistry, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, structure, and applications, offering valuable insights for researchers and drug development professionals. The strategic use of the benzyloxycarbonyl (Z) protecting group on the alanine residue allows for controlled peptide bond formation, making Z-Ala-Trp-OH a key building block in the synthesis of more complex peptides. Furthermore, the presence of the tryptophan residue introduces unique biological and chemical properties, opening avenues for its use in the development of novel therapeutics, including enzyme inhibitors.
Physicochemical and Structural Properties
Z-Ala-Trp-OH is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Z-Ala-Trp-OH
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Synonyms | Cbz-Ala-Trp-OH, Z-L-Alanyl-L-tryptophan | [1] |
| CAS Number | 119645-65-7 | [1][2][3] |
| Molecular Formula | C₂₂H₂₃N₃O₅ | [2][3] |
| Molecular Weight | 409.44 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Temperature | 0-8 °C | [3] |
Chemical Structure
The chemical structure of Z-Ala-Trp-OH consists of an L-alanine residue and an L-tryptophan residue linked by a peptide bond. The N-terminus of the alanine residue is protected by a benzyloxycarbonyl (Z) group, while the C-terminus of the tryptophan residue is a free carboxylic acid. The Z-group is a classic and widely used protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[4]
Figure 1: Chemical Structure of Z-Ala-Trp-OH.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tryptophan indole ring and the benzyl group of the Z-protecting group. Signals corresponding to the α-protons and side-chain protons of both alanine and tryptophan residues would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as for the aromatic carbons of the indole and benzyl groups. The aliphatic carbons of the alanine and tryptophan side chains would also be identifiable. For the unprotected dipeptide Ala-Trp, the tryptophan Cγ, Cδ2, and Cε2 carbons resonate at 115.5, 129.6, and 135.3 ppm, respectively.[5]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide and indole groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Z-Ala-Trp-OH (409.44 g/mol ). Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the Z-protecting group.
Synthesis of Z-Ala-Trp-OH
The synthesis of Z-Ala-Trp-OH is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and the methyl ester of L-tryptophan (H-Trp-OMe), followed by saponification of the resulting dipeptide ester.
Experimental Protocol: Synthesis of Z-Ala-Trp-OH
This protocol outlines a general procedure for the synthesis of Z-Ala-Trp-OH.
Step 1: Coupling of Z-Ala-OH and H-Trp-OMe
-
Dissolve Z-Ala-OH (1 equivalent) and H-Trp-OMe (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Trp-OMe.
Step 2: Saponification of Z-Ala-Trp-OMe
-
Dissolve the crude Z-Ala-Trp-OMe in a suitable solvent mixture, such as methanol/water or dioxane/water.
-
Add a solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Z-Ala-Trp-OH.
-
The final product can be purified by recrystallization or column chromatography.
Figure 2: Workflow for the Synthesis of Z-Ala-Trp-OH.
Stability and Storage
Z-protected dipeptides are generally stable under neutral and mildly acidic conditions.[4] However, they are susceptible to degradation under strongly acidic or basic conditions, which can lead to the cleavage of the Z-group or the peptide bond. The tryptophan residue can also be prone to oxidation, particularly when exposed to light and air. Therefore, Z-Ala-Trp-OH should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, temperatures of 0-8 °C are recommended.[3]
Applications in Research and Drug Development
Z-Ala-Trp-OH is a valuable building block in the synthesis of bioactive peptides.[3] The presence of the tryptophan residue is of particular interest as it is a precursor to the neurotransmitter serotonin and can play a crucial role in the biological activity of peptides.
Peptide Synthesis
The primary application of Z-Ala-Trp-OH is as an intermediate in the synthesis of larger peptides.[3] The Z-group provides robust protection of the N-terminus during coupling reactions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.[4]
Enzyme Inhibition
Dipeptides containing tryptophan have been shown to exhibit inhibitory activity against various enzymes. For instance, tryptophan-containing dipeptides have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[7] While specific inhibitory data for Z-Ala-Trp-OH is not widely published, its structural similarity to known DPP-IV inhibitors suggests it could be a valuable lead compound or intermediate in the design of novel enzyme inhibitors. Other dipeptides have also been investigated as inhibitors for dipeptidyl peptidase I (Cathepsin C).[8]
Conclusion
Z-Ala-Trp-OH is a key protected dipeptide with significant potential in chemical and pharmaceutical research. Its well-defined structure and the versatility of the Z-protecting group make it an important tool for the synthesis of complex bioactive peptides. Further investigation into its specific biological activities, particularly as an enzyme inhibitor, could lead to the development of new therapeutic agents. This guide provides a foundational understanding of the chemical properties, structure, and applications of Z-Ala-Trp-OH to support ongoing research and development efforts.
References
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(11), 1643–1649.
-
PubChem. (n.d.). Ala-Trp. Retrieved from [Link]
- McDonnell, P. A., & Hart, P. A. (1995). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 117(47), 11789–11799.
- Gautam, A., & Meena, R. (2018). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. Journal of Molecular Structure, 1155, 68-75.
- BenchChem. (2025). Mass spectrometry analysis of H-Met-Trp-OH.TFA.
-
ResearchGate. (n.d.). Comparison of the fragmentation mass spectra of TrpOH+ (m/z 237). Retrieved from [Link]
- Kaminski, Z. J., Kolesinska, B., & Kolesinska, J. (2009). Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C). Journal of Medicinal Chemistry, 52(23), 7545–7553.
Sources
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- 3. chemimpex.com [chemimpex.com]
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- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
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